tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC17505723
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | tert-butyl 5-amino-2-methylindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-9-7-10-8-11(15)5-6-12(10)16(9)13(17)18-14(2,3)4/h5-8H,15H2,1-4H3 |
| Standard InChI Key | KIZAUQYVLRBYMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular architecture combines a substituted indole core with a tert-butoxycarbonyl (Boc) protecting group. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ | |
| Molecular Weight | 246.30 g/mol | |
| IUPAC Name | tert-butyl 5-amino-2-methylindole-1-carboxylate | |
| Canonical SMILES | CC1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N | |
| InChI Key | KIZAUQYVLRBYMS-UHFFFAOYSA-N |
The indole nitrogen is shielded by the Boc group, enhancing stability during synthetic reactions. The 2-methyl group sterically influences reactivity, while the 5-amino moiety serves as a handle for further functionalization . Crystallographic studies of analogous indole derivatives suggest that the tert-butyl group adopts a bulky, hydrophobic conformation, which may impact solubility and binding interactions in biological systems .
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis involves a multi-step sequence starting from nitroindole precursors (Figure 1):
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Indole Nitrogen Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding tert-butyl indole-1-carboxylate .
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Nitration and Reduction: Selective nitration at the 5-position followed by catalytic hydrogenation introduces the amino group. For example, palladium-on-carbon (Pd/C) in ethanol reduces nitro to amine under H₂ atmosphere .
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Methylation: A Friedel-Crafts alkylation or direct alkyl halide substitution installs the 2-methyl group. Lewis acids like AlCl₃ facilitate this step.
Key Challenges: Competing reactions at the 3-position of indole require careful regiocontrol. Additionally, over-reduction during hydrogenation may necessitate protecting group adjustments .
Alternative Methods
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Enzymatic Protection: Lipase-mediated Boc protection offers greener alternatives but suffers from lower yields (~60%) compared to traditional methods .
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Microwave-Assisted Synthesis: Reduces reaction times for nitration and methylation steps by 40–50% while maintaining yields >85%.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 384.15 °C (estimated) | |
| Density | 1.167 g/cm³ | |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol | |
| LogP | 3.59 (predicted) |
The Boc group increases hydrophobicity (LogP = 3.59), limiting aqueous solubility but enhancing membrane permeability in drug candidates . Thermal stability up to 200°C allows its use in high-temperature reactions.
Comparative Analysis with Structural Analogs
The 2-methyl group in the target compound reduces rotational freedom, potentially increasing metabolic stability compared to non-methylated analogs .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound serves as a precursor for discoidin domain receptor 1 (DDR1) inhibitors. DDR1 overexpression correlates with pancreatic cancer progression, and indole-based inhibitors derived from this scaffold show IC₅₀ values <100 nM in preclinical models .
Antibacterial Agents
Functionalization at the 5-amino position with sulfonamide groups yields derivatives with MIC values of 2–4 µg/mL against Staphylococcus aureus.
Neurological Therapeutics
Coupling with acetylcholinesterase-targeting moieties enhances blood-brain barrier penetration, showing promise for Alzheimer’s disease therapy .
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